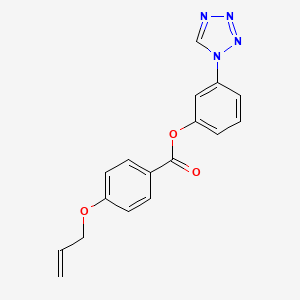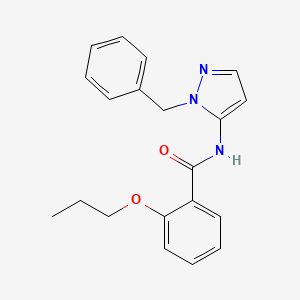![molecular formula C24H21ClN4O3 B11326165 2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B11326165.png)
2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-5-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, a phenoxyacetyl group, and a piperazine moiety
Preparation Methods
The synthesis of 2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-5-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of the chlorophenyl ethenyl intermediate: This step involves the reaction of 2-chlorobenzaldehyde with an appropriate reagent to form the ethenyl intermediate.
Synthesis of the phenoxyacetyl piperazine intermediate: This step involves the reaction of phenoxyacetic acid with piperazine to form the phenoxyacetyl piperazine intermediate.
Cyclization to form the oxazole ring: The final step involves the cyclization of the intermediates to form the oxazole ring, resulting in the formation of the target compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.
Chemical Reactions Analysis
2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-5-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-5-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-5-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-5-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE can be compared with other similar compounds, such as:
- **1-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]SULFONYL]-4-[(1-(4-PYRIDINYL)-4-PIPERIDINYL]METHYL]PIPERAZINE
- Ethanone, 1-(2-chlorophenyl)-
- 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of 2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-5-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE lies in its combination of the oxazole ring with the chlorophenyl and phenoxyacetyl piperazine moieties, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C24H21ClN4O3 |
|---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(2-phenoxyacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C24H21ClN4O3/c25-20-9-5-4-6-18(20)10-11-22-27-21(16-26)24(32-22)29-14-12-28(13-15-29)23(30)17-31-19-7-2-1-3-8-19/h1-11H,12-15,17H2/b11-10+ |
InChI Key |
WRYZFGMKFFWVBE-ZHACJKMWSA-N |
Isomeric SMILES |
C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=CC=C3Cl)C#N)C(=O)COC4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=CC=C3Cl)C#N)C(=O)COC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-oxoethyl)-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B11326091.png)
![6-bromo-3-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11326092.png)

![2-(3-methylphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11326099.png)
![7-(5-Bromo-2-pyridyl)-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11326113.png)

![6,7-dimethyl-4-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11326125.png)
![(2E)-N-[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B11326127.png)



![N-[2-(1H-indol-3-yl)-2-phenylethyl]-4-methylbenzamide](/img/structure/B11326158.png)

![N-[4-(acetylamino)phenyl]-3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B11326161.png)
